Introduction: Situating 1,5,6-Trimethylbenzimidazole in Modern Chemistry
Introduction: Situating 1,5,6-Trimethylbenzimidazole in Modern Chemistry
An In-Depth Technical Guide to the Chemical Properties of 1,5,6-Trimethylbenzimidazole
The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of pharmacologically active agents.[1][2] Its derivatives are known to exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] Within this critical class of heterocycles, 1,5,6-trimethylbenzimidazole represents a structurally significant variant. It is closely related to 5,6-dimethylbenzimidazole, the axial ligand found in Vitamin B12 that coordinates to the central cobalt atom.[3]
This guide provides a comprehensive technical overview of the chemical properties of 1,5,6-trimethylbenzimidazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts. It aims to deliver field-proven insights into its synthesis, characterization, reactivity, and potential applications, grounding all claims in authoritative references.
Core Physicochemical and Structural Properties
A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental design. The key identifiers and physical characteristics of 1,5,6-trimethylbenzimidazole's parent compound, 2,5,6-trimethylbenzimidazole, are summarized below. The addition of a methyl group at the N1 position would slightly alter these values, primarily the molecular weight and formula.
| Property | Value | Source |
| CAS Number | 3363-56-2 (for 2,5,6-Trimethyl-1H-benzimidazole) | [4] |
| Molecular Formula | C₁₁H₁₄N₂ | - |
| Molecular Weight | 174.24 g/mol | - |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 200-202 °C (for 2,5,6-Trimethyl-1H-benzimidazole) | [4] |
| Canonical SMILES | CN1C(C)=NC2=CC(C)=C(C)C=C12 | - |
| InChIKey | AFNRMRFWCAJQGP-UHFFFAOYSA-N (for 2,5,6-Trimethyl-1H-benzimidazole) | [4] |
Synthesis Pathway and Experimental Protocol
The synthesis of 1,5,6-trimethylbenzimidazole is logically approached via a two-step process: first, the formation of the benzimidazole core through condensation, followed by selective N-alkylation. This ensures precise control over the final structure.
Synthetic Workflow Overview
The process involves the initial reaction of a substituted o-phenylenediamine with an appropriate C1 source (like acetic acid) to form the 5,6-dimethylbenzimidazole intermediate. The subsequent step introduces the N1-methyl group using an alkylating agent.
Caption: Synthetic workflow for 1,5,6-trimethylbenzimidazole.
Detailed Experimental Protocol: A Two-Step Synthesis
This protocol describes a reliable method for laboratory-scale synthesis.
Step 1: Synthesis of 5,6-Dimethylbenzimidazole
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Rationale: This step utilizes the Phillips condensation, a classic and robust method for forming the benzimidazole ring by reacting an o-phenylenediamine with a carboxylic acid under acidic conditions.[5] The acid protonates the carbonyl group of acetic acid, making it more electrophilic for attack by the amino group of the diamine.
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 4,5-dimethyl-o-phenylenediamine (10.0 g, 73.4 mmol) and 4 M hydrochloric acid (80 mL).
-
Reagent Addition: Add glacial acetic acid (4.8 mL, 80.7 mmol).
-
Reaction: Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully neutralize the mixture by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8-9. This causes the product to precipitate.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water (3 x 50 mL).
-
Purification: Dry the crude product in a vacuum oven. Recrystallization from an ethanol/water mixture can be performed for higher purity.
Step 2: N-Methylation to Yield 1,5,6-Trimethylbenzimidazole
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Rationale: The N-H proton of the imidazole ring is weakly acidic. A strong base, such as sodium hydride (NaH), is used to deprotonate it, forming a nucleophilic benzimidazolide anion.[6] This anion then readily attacks the electrophilic methyl group of the methylating agent in an Sₙ2 reaction.
-
Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous N,N-Dimethylformamide (DMF) (100 mL).
-
Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 3.2 g, 80 mmol) portion-wise to the stirred solvent. Then, add the 5,6-dimethylbenzimidazole (10.0 g, 68.4 mmol) synthesized in Step 1. Stir the mixture at room temperature for 1 hour until hydrogen gas evolution ceases.
-
Alkylation: Cool the mixture in an ice bath. Add methyl iodide (4.7 mL, 75.2 mmol) dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 10-12 hours. Monitor for completion by TLC.
-
Workup: Carefully quench the reaction by the slow addition of 50 mL of cold water. Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Isolation: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid using column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 1,5,6-trimethylbenzimidazole.
Spectroscopic Characterization Profile
Confirming the structure and purity of the synthesized compound is paramount. The following is a profile of the expected spectroscopic data.
| Technique | Characteristic Features |
| ¹H NMR | Aromatic Protons: Two singlets in the aromatic region (~7.0-7.5 ppm). N-CH₃: A singlet at ~3.7-3.9 ppm (integrating to 3H). C5/C6-CH₃: Two singlets at ~2.3-2.5 ppm (each integrating to 3H). C2-CH₃: A singlet at ~2.5-2.6 ppm (integrating to 3H). |
| ¹³C NMR | Quaternary Carbons: Signals for C2, C3a, C7a, C5, and C6. Aromatic CH: Two signals for C4 and C7. Methyl Carbons: Signals for the N-CH₃ and the three ring-substituted methyl groups. |
| FT-IR (cm⁻¹) | C-H Stretching (Aromatic): ~3000-3100 cm⁻¹. C-H Stretching (Aliphatic): ~2850-2970 cm⁻¹. C=N and C=C Stretching: A series of characteristic bands between ~1450-1620 cm⁻¹. The N-H stretching band (~3100-3400 cm⁻¹) present in the intermediate will be absent.[7][8] |
| Mass Spec (MS) | Molecular Ion (M⁺): A prominent peak at m/z = 174.24, corresponding to the molecular weight of the compound. |
Note: Precise chemical shifts (ppm) can vary based on the solvent and instrument used. The data for the parent compound 5,6-dimethylbenzimidazole can be found in various databases.[9][10]
Chemical Reactivity and Mechanistic Insights
The reactivity of 1,5,6-trimethylbenzimidazole is governed by the electronic properties of the heterocyclic ring system and the influence of the methyl substituents.
Key Reactive Pathways
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Coordination Chemistry: The sp²-hybridized nitrogen atom (N3) possesses a lone pair of electrons, making it an excellent Lewis base. It can coordinate with a wide range of metal ions to form stable complexes. This property is extensively studied in the context of creating novel catalysts and materials.[11][12]
-
Electrophilic Aromatic Substitution: The benzene portion of the molecule can undergo electrophilic substitution (e.g., nitration, halogenation). The existing methyl groups are activating and ortho-, para-directing. The fused imidazole ring also influences the regioselectivity of these reactions.
-
Oxidation of Methyl Groups: The methyl groups attached to the benzene ring can be oxidized to carboxylic acids under strong oxidizing conditions, providing a route to functionalized benzimidazole-dicarboxylic acids.
Caption: Key reactivity pathways of 1,5,6-trimethylbenzimidazole.
Potential Applications and Biological Context
While specific research on 1,5,6-trimethylbenzimidazole is less extensive than on its demethylated precursor, its chemical properties suggest significant potential in several areas:
-
Medicinal Chemistry: As a bioisostere of the Vitamin B12 ligand, it serves as a valuable probe for studying cobalamin-dependent enzymes.[13] Furthermore, the benzimidazole core is a privileged scaffold in drug discovery, and methylation can fine-tune properties like solubility, metabolic stability, and receptor affinity.[1][14] Derivatives have been investigated for antifungal, antibacterial, and anticancer activities.[15][16][17]
-
Materials Science: The strong coordinating ability of the benzimidazole nitrogen makes it a candidate for building blocks in Metal-Organic Frameworks (MOFs) and coordination polymers.[12]
-
Organic Electronics: Polybenzimidazoles are known for their high thermal stability and are used in applications like high-temperature fuel cell membranes.[8] Monomeric units like 1,5,6-trimethylbenzimidazole can be used in the synthesis of these advanced polymers.
Conclusion
1,5,6-trimethylbenzimidazole is a heterocyclic compound with a rich chemical profile. Its synthesis is achievable through well-established organic chemistry principles, and its structure can be unequivocally confirmed by standard spectroscopic methods. The reactivity of the molecule, centered on the nucleophilic N3 atom and the activated aromatic ring, provides numerous handles for further chemical modification. Given its structural relationship to a vital biological cofactor and the proven versatility of the benzimidazole scaffold, 1,5,6-trimethylbenzimidazole stands as a compound of significant interest for researchers in drug discovery, coordination chemistry, and materials science.
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